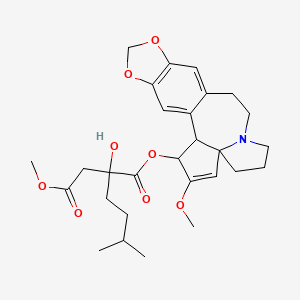
Desoxyharringtonin
Description
Desoxyharringtonin (CAS: 76030-43-8; synonyms: 3(R)-Deoxyharringtonine, Cephalotaxine 4-methyl ester) is a cephalotaxus alkaloid derived from the evergreen tree Cephalotaxus harringtonia . Structurally, it belongs to the homoharringtonine (HHT) family, characterized by a pentacyclic core fused with a substituted succinate ester side chain . Its molecular formula is C₂₈H₃₇NO₈ (molecular weight: 515.66 g/mol), and it exhibits antiproliferative activity against hematologic malignancies . This compound inhibits protein synthesis by binding to the ribosomal A-site, disrupting elongation factor-mediated translocation . Acute toxicity studies in mice report an intraperitoneal LD₅₀ of 16 mg/kg, indicating moderate toxicity .
Properties
Molecular Formula |
C28H37NO8 |
|---|---|
Molecular Weight |
515.6 g/mol |
IUPAC Name |
1-O-(4-methoxy-16,18-dioxa-10-azapentacyclo[11.7.0.02,6.06,10.015,19]icosa-1(20),4,13,15(19)-tetraen-3-yl) 4-O-methyl 2-hydroxy-2-(3-methylbutyl)butanedioate |
InChI |
InChI=1S/C28H37NO8/c1-17(2)6-9-28(32,15-23(30)34-4)26(31)37-25-22(33-3)14-27-8-5-10-29(27)11-7-18-12-20-21(36-16-35-20)13-19(18)24(25)27/h12-14,17,24-25,32H,5-11,15-16H2,1-4H3 |
InChI Key |
WRCBXHDQHPUVHW-UHFFFAOYSA-N |
SMILES |
CC(C)CCC(CC(=O)OC)(C(=O)OC1C2C3=CC4=C(C=C3CCN5C2(CCC5)C=C1OC)OCO4)O |
Canonical SMILES |
CC(C)CCC(CC(=O)OC)(C(=O)OC1C2C3=CC4=C(C=C3CCN5C2(CCC5)C=C1OC)OCO4)O |
Synonyms |
deoxyharringtonine deoxyharringtonine, (3(S))-isome |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Structural Analogues of Desoxyharringtonin
The following table compares this compound with key analogues:
Key Research Findings
Antiproliferative Activity :
- This compound demonstrated IC₅₀ values of 0.1–1.0 μM against human leukemia cell lines (e.g., HL-60, K562), comparable to HHT but with reduced potency .
- In contrast, 4'-Demethylhomoharringtonine showed enhanced activity in multidrug-resistant tumor models due to reduced P-glycoprotein recognition .
Structural Modifications and Efficacy :
- The 4'-methoxy group in this compound contributes to its stability but reduces binding affinity compared to HHT’s hydroxyl group .
- Removal of the 4'-methyl group (as in 4'-Demethylhomoharringtonine) improves solubility and bioavailability, making it a promising candidate for solid tumors .
Functional Analogues: Cephalotaxine and Homoharringtonamide
- Cephalotaxine : The parent alkaloid (CAS: 24316-19-6) lacks the ester side chain, rendering it inactive against tumors. It serves as a scaffold for synthetic derivatives .
- Homoharringtonamide : A semi-synthetic derivative (CAS: 119767-03-2) with a modified side chain, showing improved pharmacokinetics but variable efficacy in vivo .
Discrepancies and Limitations in Current Data
- CAS Number Conflicts : this compound is inconsistently referenced as 36804-95-2 in toxicity databases versus 76030-43-8 in pharmacological studies . This may reflect regional naming conventions or salt/form variants.
- Clinical Data Gaps : Most studies focus on in vitro or murine models; human trials for this compound are sparse compared to HHT .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


